1-tert-Butyl-4-nitrobenzene (CAS 3282-56-2) is a highly lipophilic, sterically hindered aromatic nitro compound widely utilized as a specialized building block in organic synthesis, agrochemical development, and materials science . Characterized by the presence of a bulky tert-butyl group positioned para to the nitro moiety, this compound exhibits a significantly higher octanol-water partition coefficient (LogP ~3.41) compared to standard nitroaromatics like nitrobenzene or nitrotoluene [1]. Its primary industrial value lies in its role as a direct, high-purity precursor to 4-tert-butylaniline, a critical intermediate for pharmaceuticals and specialized dyes . Furthermore, the intense steric shielding provided by the tert-butyl group dictates strict regiocontrol in downstream electrophilic aromatic substitutions, making it a preferred starting material when isomeric purity and predictable functionalization are paramount for procurement and scale-up .
Procurement teams and synthetic chemists cannot readily substitute 1-tert-butyl-4-nitrobenzene with simpler analogs like nitrobenzene or 4-nitrotoluene without compromising downstream reaction selectivity and product performance. The massive steric bulk of the tert-butyl group physically blocks the adjacent ortho positions (positions 3 and 5) from electrophilic attack, forcing subsequent functionalizations exclusively to the less hindered positions[1]. If 4-nitrotoluene is used instead, the smaller methyl group fails to provide adequate steric shielding, resulting in complex mixtures of regioisomers that require costly and yield-destroying chromatographic separations. Additionally, the high lipophilicity of the tert-butyl derivative fundamentally alters its solubility profile; substituting it with less lipophilic analogs will cause biphasic reaction systems to fail or suffer from drastically reduced conversion rates due to poor organic-phase retention [2].
The tert-butyl group in 1-tert-butyl-4-nitrobenzene provides exceptional steric shielding compared to smaller alkyl substituents. During electrophilic aromatic substitution, the bulky tert-butyl group effectively blocks the 3 and 5 positions . When synthesizing the precursor from tert-butylbenzene, nitration yields >80% of the para-isomer (1-tert-butyl-4-nitrobenzene), whereas nitration of toluene yields a highly mixed product profile (~60% ortho, ~35% para) [1]. In further functionalization of the nitroarene, this steric bulk ensures near-absolute regiocontrol.
| Evidence Dimension | Isomeric purity in primary nitration / substitution blocking |
| Target Compound Data | >80% para-isomer yield; positions 3/5 sterically blocked |
| Comparator Or Baseline | Toluene / 4-nitrotoluene (~35% para yield; ortho positions accessible) |
| Quantified Difference | >45% higher regioselectivity for the para pathway due to steric bulk |
| Conditions | Electrophilic aromatic substitution (nitration / subsequent functionalization) |
Eliminates the need for expensive and time-consuming chromatographic separations of regioisomers during the scale-up of complex active pharmaceutical ingredients.
The addition of the tert-butyl group fundamentally shifts the compound's solubility profile, making it highly suitable for non-polar organic environments. 1-tert-Butyl-4-nitrobenzene exhibits an octanol-water partition coefficient (LogP) of approximately 3.41 . In stark contrast, nitrobenzene has a LogP of 1.85, and 4-nitrotoluene has a LogP of 2.37 [1]. This renders 1-tert-butyl-4-nitrobenzene practically insoluble in water (0.011 g/L at 25 °C) while maintaining high solubility in organic solvents .
| Evidence Dimension | Octanol/Water Partition Coefficient (LogP) |
| Target Compound Data | LogP = 3.41 |
| Comparator Or Baseline | Nitrobenzene (LogP = 1.85) / 4-Nitrotoluene (LogP = 2.37) |
| Quantified Difference | +1.56 LogP units vs nitrobenzene; +1.04 LogP units vs 4-nitrotoluene |
| Conditions | Standard state (25 °C) partitioning |
Ensures high organic-phase retention and superior performance in biphasic reaction setups, such as phase-transfer catalyzed transformations.
The steric bulk of 1-tert-butyl-4-nitrobenzene influences its interaction with metal catalyst surfaces during reduction to 4-tert-butylaniline. In palladium-catalyzed transfer hydrogenation using gamma-terpinene as a hydrogen donor, 1-tert-butyl-4-nitrobenzene required 5 equivalents of the donor and 45 minutes to achieve quantitative yield [1]. By comparison, the less sterically hindered 4-nitroanisole required only 4 equivalents and 60 minutes, while unsubstituted nitrobenzene reacted significantly slower due to differing electronic effects[2].
| Evidence Dimension | Hydrogen donor equivalents for quantitative reduction |
| Target Compound Data | 5 equivalents (gamma-terpinene), 45 min reaction time |
| Comparator Or Baseline | 4-nitroanisole (4 equivalents) |
| Quantified Difference | Requires 25% more hydrogen donor equivalents to overcome steric shielding at the catalyst surface |
| Conditions | Pd(0)-catalyzed transfer hydrogenation at 80-90 °C |
Procurement and process engineers must accurately calculate hydrogen donor stoichiometry and catalyst loading to achieve full conversion to the high-value 4-tert-butylaniline.
1-tert-Butyl-4-nitrobenzene serves as a critical threshold model for studying the microbial degradation of nitroaromatics. Research on Shewanella oneidensis MR-1 demonstrates that 1-tert-butyl-4-nitrobenzene is reduced via both the Mtr respiratory pathway and the NfnB-related pathway[1]. However, when the steric bulk is increased to 2,5-di-tert-butyl-nitrobenzene, the van der Waals volume exceeds the active site threshold, and reduction occurs only via the Mtr pathway[2].
| Evidence Dimension | Active microbial reduction pathways |
| Target Compound Data | Dual pathway (Mtr and NfnB) |
| Comparator Or Baseline | 2,5-di-tert-butyl-nitrobenzene (Single pathway: Mtr only) |
| Quantified Difference | Complete shutdown of the NfnB-related pathway upon addition of a second tert-butyl group |
| Conditions | Anaerobic microbial reduction by S. oneidensis MR-1 |
Provides environmental scientists and wastewater treatment engineers with a precise molecular benchmark for designing bioremediation systems for bulky nitroaromatic pollutants.
Because of its specific substitution pattern, 1-tert-butyl-4-nitrobenzene is the optimal precursor for manufacturing 4-tert-butylaniline via catalytic hydrogenation or transfer reduction . The starting material's high regiopurity eliminates the downstream isomeric separation issues common in toluidine synthesis, making it ideal for pharmaceutical intermediate production.
In advanced organic synthesis where strict regiocontrol is required, this compound is utilized as a sterically directed building block. The bulky tert-butyl group effectively shields the ortho positions (3 and 5), forcing incoming electrophiles to target the 2 and 6 positions, thereby streamlining the synthesis of complex polysubstituted benzenes.
With a LogP of 3.41, 1-tert-butyl-4-nitrobenzene is highly lipophilic and virtually insoluble in water [1]. This makes it an excellent substrate for biphasic reactions where the nitroarene must remain strictly in the organic phase, preventing unwanted aqueous side reactions and improving overall yields in emulsion-based or phase-transfer catalyzed systems.
Environmental chemistry researchers use this compound to map the van der Waals volume limits of microbial reduction pathways (such as the NfnB pathway in Shewanella oneidensis). It serves as a critical baseline before steric bulk completely inhibits specific enzymatic degradation routes [2].
Irritant